molecular formula C8H17NO B1433152 3-(2-Methylpyrrolidin-2-yl)propan-1-ol CAS No. 1427380-58-2

3-(2-Methylpyrrolidin-2-yl)propan-1-ol

Cat. No.: B1433152
CAS No.: 1427380-58-2
M. Wt: 143.23 g/mol
InChI Key: URVMAVWYKUWGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpyrrolidin-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 2-methylpyrrolidine with a suitable propanol derivative under controlled conditions. One common method involves the use of 2-methylpyrrolidine and 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrrolidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpyrrolidin-2-yl)propan-1-ol has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.

    Catalysis: Employed as a ligand or catalyst in various chemical reactions.

    Biological Studies: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3-(2-Methylpyrrolidin-2-yl)propan-1-ol, also known as MPPO, is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C₇H₁₅NO
  • CAS Number: 1427380-58-2

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of MPPO can be attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

  • Cholinesterase Inhibition: Research indicates that compounds similar to MPPO can inhibit cholinesterase enzymes, which play a critical role in neurotransmission by breaking down acetylcholine. This inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Neuroprotective Effects: Studies have shown that pyrrolidine derivatives can exhibit neuroprotective properties. MPPO may help in protecting neuronal cells from oxidative stress and apoptosis, contributing to its potential therapeutic applications .
  • Interaction with Receptors: The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems such as dopamine and serotonin pathways. This interaction could have implications for mood regulation and cognitive function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionEnhances acetylcholine levels by inhibiting breakdown
NeuroprotectionProtects neuronal cells from oxidative damage
Receptor InteractionModulates neurotransmitter systems

Case Study: Neuroprotective Properties

A study published in Nature Reviews Neuroscience investigated the neuroprotective effects of pyrrolidine derivatives, including MPPO. The findings suggested that these compounds could reduce neuronal cell death in models of neurodegenerative diseases by mitigating oxidative stress and promoting cell survival pathways .

Case Study: Cholinergic Modulation

In another study focused on cholinergic modulation, researchers evaluated the effects of MPPO on cholinergic signaling in vitro. The results indicated that MPPO significantly increased acetylcholine levels in neuronal cultures, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease .

Safety Profile

While exploring the biological activities of MPPO, safety considerations are paramount. The compound has been classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) based on safety data sheets . Therefore, handling precautions should be observed during laboratory work.

Properties

IUPAC Name

3-(2-methylpyrrolidin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(5-3-7-10)4-2-6-9-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMAVWYKUWGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
Reactant of Route 2
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
Reactant of Route 3
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
Reactant of Route 4
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
Reactant of Route 5
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
Reactant of Route 6
3-(2-Methylpyrrolidin-2-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.